Multi-Drug Impurity Marker vs. Single-Drug Impurities
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is a documented impurity in multiple, commercially critical proton pump inhibitor (PPI) drugs, including Ilaprazole, Omeprazole, Lansoprazole, and Rabeprazole [1][2]. This cross-drug relevance is a key differentiator from analogs that are only documented as an impurity for a single API. Its presence must be monitored and controlled according to pharmacopeial standards, where impurity limits for related compounds are typically set at not more than 0.3% for an individual unknown impurity and 1.0% for total impurities in products like Omeprazole [3]. This specific identity as a known, multi-API impurity justifies its procurement as a high-value reference standard for broad-spectrum PPI analytical methods.
| Evidence Dimension | Number of documented PPI APIs for which compound is a named impurity |
|---|---|
| Target Compound Data | 4 (Ilaprazole, Omeprazole, Lansoprazole, Rabeprazole) |
| Comparator Or Baseline | Typical analog (e.g., 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine): 1 API |
| Quantified Difference | 4 APIs vs. 1 API for comparator |
| Conditions | Impurity identification based on vendor and literature documentation |
Why This Matters
This broader applicability increases the compound's utility and procurement value for laboratories supporting multiple PPI development or quality control programs.
- [1] Alfa Chemistry. (n.d.). Lansoprazole impurity 49. View Source
- [2] DrugFuture. (n.d.). Pariprazole sodium, Rabeprazole sodium synthesis database. View Source
- [3] USP Monographs: Omeprazole. (n.d.). Impurity limits. View Source
